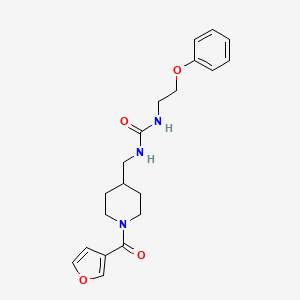

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c24-19(17-8-12-26-15-17)23-10-6-16(7-11-23)14-22-20(25)21-9-13-27-18-4-2-1-3-5-18/h1-5,8,12,15-16H,6-7,9-11,13-14H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPREDVHGOUNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Furan moiety : A five-membered aromatic ring with oxygen.

- Urea functional group : Characterized by the presence of two amine groups connected by a carbonyl.

Molecular Formula and Weight

- Molecular Formula : C19H24N2O3

- Molecular Weight : Approximately 328.41 g/mol

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Anticancer : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory : May modulate inflammatory pathways.

- Antimicrobial : Activity against bacterial strains has been reported.

The exact mechanisms of action for this compound are still under investigation, but it is believed to interact with specific molecular targets, potentially modulating receptor activity or enzyme functions.

Comparative Analysis of Similar Compounds

To provide context, the following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide | Furan and pyrazole rings | Antimicrobial, anticancer |

| N-(furan-3-carbonyl)piperidin derivatives | Piperidine and furan moieties | Anti-inflammatory, analgesic |

| Sulfanilamide | Classic sulfonamide structure | Antibacterial |

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds. For instance:

-

Anticancer Activity :

- A study demonstrated that derivatives of furan-containing ureas showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction in cancer cells through the activation of caspase pathways.

-

Anti-inflammatory Effects :

- Another research highlighted that certain piperidine derivatives exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.

-

Antimicrobial Properties :

- Compounds with similar structures were tested against various bacterial strains, showing promising results in inhibiting growth, suggesting potential applications in treating infections.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Furan Derivative : Reacting furan with appropriate carboxylic acids to create the furan carbonyl group.

- Piperidine Reaction : The piperidine ring is formed through reductive amination processes.

- Final Coupling : The urea linkage is formed by coupling the furan-piperidine intermediate with phenoxyethylamine in the presence of coupling agents.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related urea derivatives, emphasizing synthesis, substituent effects, and biological activity.

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations :

- Substituent Bulk and Potency: Bulky groups like adamantane (ACPU) or 2-oxaadamantane (Compound 19) enhance target binding affinity due to hydrophobic interactions, as seen in their low nanomolar IC50 values . The target compound’s furan-3-carbonyl group may offer moderate potency compared to adamantane but improved solubility due to its heteroaromatic nature.

- Metabolic Stability: Cyclopropanecarbonyl (CPTU) and sulfonyl () groups improve metabolic stability by resisting esterase cleavage, whereas acetylated coumarin (ACPU) may have shorter half-lives .

- Synthetic Complexity: The target compound’s synthesis likely involves coupling 1-(piperidin-4-ylmethyl)urea with furan-3-carbonyl chloride and 2-phenoxyethyl isocyanate, analogous to methods in (ACPU) and (pyrrole-carbonyl urea). Yields for such multi-step reactions range from 50–72%, depending on purification .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison

Key Insights :

- Solubility: The target compound’s phenoxyethyl group may enhance aqueous solubility compared to adamantane-based analogs (e.g., ACPU) but reduce it relative to CPTU’s polar trifluoromethoxy group .

- LogP: The furan and phenoxy groups balance lipophilicity, making the compound suitable for blood-brain barrier penetration if required.

Therapeutic Potential and Limitations

- sEH Inhibition : Compounds like CPTU and ACPU show high sEH inhibition, a target for cardiovascular and inflammatory diseases. The target compound’s lack of a charged group (e.g., carboxylic acid in t-TUCB) may limit sEH affinity but improve cell permeability .

- Kinase Modulation : Piperidine-urea derivatives with heterocyclic acyl groups (e.g., Compound 19) demonstrate kinase inhibition, suggesting the target compound could be repurposed for oncology applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea, and how can purity be validated?

- Methodological Answer : A two-step approach is common: (1) coupling furan-3-carbonyl chloride with piperidine-4-ylmethanol to form the piperidine intermediate, followed by (2) urea formation via reaction with 2-phenoxyethyl isocyanate. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (e.g., verifying urea NH peaks at δ 9.5–10.5 ppm and furan protons at δ 6.2–7.4 ppm) .

Q. How can computational tools aid in predicting the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Use COSMO-RS simulations to predict solubility in DMSO/water mixtures, and DFT calculations (e.g., B3LYP/6-31G*) to assess hydrolytic stability of the urea moiety under physiological pH. Experimental validation via UV-Vis spectroscopy at 37°C over 24 hours is recommended .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm furan (δ 6.2–7.4 ppm), piperidine (δ 2.5–3.5 ppm), and urea NH (δ 9.5–10.5 ppm) signals .

- IR Spectroscopy : Identify urea C=O stretch (~1640 cm⁻¹) and furan C-O-C (∼1250 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 428.2184) .

Advanced Research Questions

Q. How do structural modifications to the furan or phenoxyethyl groups impact biological activity?

- Methodological Answer :

- SAR Analysis : Replace furan-3-carbonyl with thiophene or pyridine analogs to test electronic effects. For phenoxyethyl, introduce halogen substituents (e.g., -Cl, -F) to assess hydrophobic interactions.

- Assay Design : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization. Compare IC50 values to the parent compound .

Q. What strategies resolve contradictions in enzyme inhibition data between in vitro and cellular assays?

- Methodological Answer :

- Membrane Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake. Low permeability may explain reduced cellular efficacy despite strong in vitro inhibition.

- Metabolite Profiling : Use LC-MS to identify intracellular degradation products (e.g., hydrolyzed urea) .

Q. How can AI-driven molecular dynamics (MD) simulations optimize binding affinity for a specific target?

- Methodological Answer :

- Docking : Use AutoDock Vina to model interactions with the target’s active site. Prioritize residues forming hydrogen bonds with the urea moiety.

- MD Refinement : Run 100-ns simulations in GROMACS to identify stable binding conformations. Adjust substituents to enhance van der Waals contacts (e.g., bulkier groups on phenoxyethyl) .

Experimental Design & Data Analysis

Q. What controls are essential when testing this compound’s cytotoxicity in cancer cell lines?

- Methodological Answer :

- Positive Controls : Use staurosporine (apoptosis inducer) and cisplatin (DNA damage).

- Solvent Controls : Include DMSO at the highest concentration used (typically ≤0.1%).

- Data Normalization : Express viability as % relative to untreated cells, using triplicate technical replicates .

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodological Answer :

- QC Metrics : Enforce strict synthesis protocols (e.g., reaction temperature ±2°C, inert atmosphere).

- Statistical Analysis : Perform ANOVA on IC50 values from ≥3 independent batches. Outliers suggest synthetic impurities; re-characterize via NMR .

Safety & Handling

Q. What precautions are necessary when handling this compound in aqueous formulations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.